molecular formula C8H6BrF3O B13610574 (I+/-S)-2-Bromo-I+/--(trifluoromethyl)benzenemethanol CAS No. 244229-36-5

(I+/-S)-2-Bromo-I+/--(trifluoromethyl)benzenemethanol

Cat. No.: B13610574
CAS No.: 244229-36-5
M. Wt: 255.03 g/mol
InChI Key: AHNQGLQRPWGSLD-ZETCQYMHSA-N
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Description

(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid

    Reduction: Formation of the corresponding alcohol or alkane

    Substitution: Halogen exchange or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products Formed

    Oxidation: 2-bromobenzaldehyde or 2-bromobenzoic acid

    Reduction: 2-bromophenylethanol or 2-bromophenylethane

    Substitution: 2-iodophenyl derivatives

Scientific Research Applications

(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism by which (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-phenylethan-1-one
  • 1-(2-bromophenyl)cyclopropylmethylamine

Comparison

Compared to similar compounds, (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

244229-36-5

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1

InChI Key

AHNQGLQRPWGSLD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

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